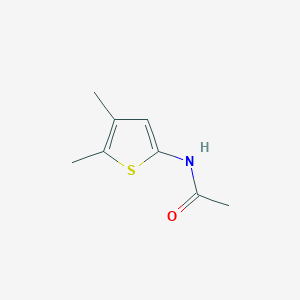

N-(4,5-dimethylthiophen-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,5-dimethylthiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-5-4-8(9-7(3)10)11-6(5)2/h4H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTWNJFKDSOTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4,5 Dimethylthiophen 2 Yl Acetamide and Analogues

Established Synthetic Approaches to N-(4,5-dimethylthiophen-2-yl)acetamide Derivatives

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the amide functionality in this compound and its analogues. A common approach involves the acylation of a 2-aminothiophene precursor. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved by reacting 2-aminothiophene-3-carbonitrile (B183302) with an activated form of 2-(thiophen-2-yl)acetic acid, such as 2-(thiophen-2-yl)acetyl chloride. nih.gov This N-acylation reaction is a two-step process where the carboxylic acid is first activated, typically with thionyl chloride, before being reacted with the aminothiophene. nih.gov

Another example is the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, where [4-methylphenylsulphonamido] alkanoic acid is first chlorinated with thionyl chloride to form the acid chloride in situ, which is then condensed with 2-aminopyridine. researchgate.net Similarly, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives are synthesized through an amidation reaction between various phenylacetic acid derivatives and 5-amino-1,3,4-thiadiazole-2-thiol, facilitated by coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine, THF, Room Temperature | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov |

| [4-Methylphenylsulphonamido] alkanoic acid | 2-Aminopyridine | Thionyl chloride (in situ acid chloride formation) | N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides researchgate.net |

| Phenylacetic acid derivatives | 5-Amino-1,3,4-thiadiazole-2-thiol | EDC, HOBt, Acetonitrile, Room Temperature | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives nih.gov |

Cyclization Reactions for Thiophene (B33073) Ring Formation

The formation of the thiophene ring itself is a critical step in the synthesis of this compound precursors. A variety of cyclization reactions are employed to construct this heterocyclic core.

The Paal-Knorr thiophene synthesis is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene. nih.govpharmaguideline.comderpharmachemica.com This method is versatile and can be used to synthesize a wide range of substituted thiophenes. nih.gov

Another important cyclization strategy is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. researchgate.net Treatment with a base then leads to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. researchgate.net

More recent developments in cyclization reactions include metal-promoted or catalyzed processes. For example, copper-promoted cyclization of S-containing alkyne derivatives has been reported to produce substituted thiophenes. nih.gov Similarly, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a route to thiophene derivatives. nih.gov

Cyanoacetylation Methods for Aminothiophene Precursors

Cyanoacetylation of 2-aminothiophenes is a key method for introducing the acetamide (B32628) side chain, particularly for analogues bearing a cyano group. While direct condensation with cyanoacetic esters can be challenging with some heterocyclic amines, more effective cyanoacetylating agents have been developed. rjpbcs.com One such versatile reagent is 1-cyanoacetyl-3,5-dimethylpyrazole, which is prepared by condensing cyanoacetic acid hydrazide with acetyl acetone. rjpbcs.com This reagent allows for a more convenient and economical cyanoacetylation of substituted 2-aminothiophenes, often resulting in faster reaction rates and higher yields. rjpbcs.com

Other reagents that can be used for cyanoacetylation include cyanoacetyl chloride, cyanoacetyl azide, and mixed anhydrides of cyanoacetic and acetic acids. rjpbcs.comresearchgate.net The choice of reagent often depends on the specific substrate and desired reaction conditions.

Emerging and Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiophene derivatives, offering advantages such as shorter reaction times, higher yields, and improved product purities. mdpi.comrsc.org This technique has been successfully applied to various steps in the synthesis of this compound and its analogues.

For instance, a microwave-based method for the acylation of alcohols, phenols, and thiols using acetic anhydride (B1165640) has been developed, which proceeds rapidly without the need for catalysts or base additives. nih.gov This approach is tolerant of a wide variety of functional groups and allows for easy product isolation. nih.gov Microwave irradiation has also been employed in the synthesis of fused 1,2,4-triazines bearing thiophene moieties, significantly improving yields and reducing reaction times compared to conventional heating. mdpi.com Furthermore, microwave-assisted Gewald reactions have been developed for the synthesis of 5-substituted-2-aminothiophenes, reducing reaction times from hours to minutes while improving yields and purity. organic-chemistry.org

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | 2 hours reflux, 62% yield | 2.0 minutes, 98% yield | mdpi.com |

| Gewald reaction for 5-substituted-2-aminothiophenes | 4 hours classical heating | 20 minutes at 70°C | organic-chemistry.org |

One-Pot Reaction Strategies (e.g., Gewald Reaction Modifications)

One-pot reactions, such as the Gewald aminothiophene synthesis, offer an efficient and atom-economical route to highly substituted 2-aminothiophenes, which are key precursors for this compound. The Gewald reaction is a multicomponent condensation involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. pharmaguideline.comderpharmachemica.comorganic-chemistry.org

The first step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the activated nitrile. derpharmachemica.comorganic-chemistry.org The resulting α,β-unsaturated nitrile then reacts with sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene. derpharmachemica.com This reaction is highly versatile and can be used to synthesize a wide array of 2-aminothiophenes by varying the starting materials. derpharmachemica.comarkat-usa.org

Modifications and improvements to the Gewald reaction continue to be developed. For example, the use of different catalysts and reaction conditions can enhance the efficiency and scope of the reaction. organic-chemistry.org The Karl-Gewald one-pot technique, for instance, has been used to prepare novel 2-aminothiophenes from cyanoacetates and 1,3-dicarbonyl compounds. unn.edu.ng This method offers a convenient approach with simple work-up procedures. unn.edu.ng The Gewald reaction has also been adapted for the synthesis of aminothiophene intermediates used in the development of potent antimycobacterial agents. nih.gov

Coupling Reactions for Complex Derivative Architectures

The development of complex molecular architectures from this compound often involves the strategic introduction of a leaving group, typically a halogen, onto the thiophene ring, followed by palladium-catalyzed cross-coupling reactions. The C3 position of the thiophene ring is a prime site for such functionalization. A hypothetical, yet synthetically viable, precursor for these reactions is 3-bromo-N-(4,5-dimethylthiophen-2-yl)acetamide. This intermediate can then undergo various coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

One of the most powerful and widely used methods for creating C-C bonds in aromatic systems is the Suzuki-Miyaura cross-coupling reaction. mdpi.comtcichemicals.com This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com For derivatives of this compound, this methodology allows for the introduction of a wide range of aryl and heteroaryl substituents.

The general reaction involves treating the 3-bromo derivative with a selected arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or potassium phosphate. mdpi.com The reaction conditions are typically mild and tolerate a variety of functional groups on the coupling partners, making this a versatile tool for creating libraries of complex derivatives. mdpi.com

Below is a table illustrating potential Suzuki-Miyaura coupling reactions using 3-bromo-N-(4,5-dimethylthiophen-2-yl)acetamide as the substrate, based on established methodologies for similar thiophene systems.

| Arylboronic Acid Coupling Partner | Potential Product Structure | Catalyst/Base System | Potential Application of Product Class |

|---|---|---|---|

| Phenylboronic acid | N-(4,5-dimethyl-3-phenylthiophen-2-yl)acetamide | Pd(PPh₃)₄ / K₃PO₄ | Building blocks for liquid crystals, organic electronics |

| 4-Methoxyphenylboronic acid | N-(3-(4-methoxyphenyl)-4,5-dimethylthiophen-2-yl)acetamide | Pd(PPh₃)₄ / K₃PO₄ | Precursors for biologically active compounds |

| Thiophen-2-ylboronic acid | N-(4,5-dimethyl-[2,3'-bithiophen]-5'-yl)acetamide | Pd(PPh₃)₄ / K₃PO₄ | Components for conducting polymers |

| Pyridin-3-ylboronic acid | N-(4,5-dimethyl-3-(pyridin-3-yl)thiophen-2-yl)acetamide | Pd(PPh₃)₄ / K₂CO₃ | Ligands for coordination chemistry, pharmaceutical intermediates |

Utility as Synthetic Precursors for Novel Heterocyclic Systems

The this compound structure is a key intermediate for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as kinase inhibitors for targeted cancer therapy. nih.govnih.gov

The synthesis of thieno[2,3-d]pyrimidines from this compound first requires the hydrolysis of the acetamide group to yield the corresponding 2-amino-4,5-dimethylthiophene. This amine is a versatile precursor that can undergo cyclization with various reagents to construct the pyrimidine (B1678525) ring fused to the thiophene core. researchgate.netscielo.br This transformation is a common strategy for building molecular complexity and accessing pharmacologically relevant scaffolds. ekb.eg

One established route involves the reaction of the 2-aminothiophene derivative with formamide (B127407) at elevated temperatures to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov This intermediate can be further functionalized. For example, treatment with phosphorus oxychloride (POCl₃) converts the pyrimidinone into a 4-chlorothieno[2,3-d]pyrimidine. nih.gov The chlorine atom at the C4 position is a reactive site, readily displaced by various nucleophiles, such as amines, to generate a library of 4-substituted thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov

The following table outlines the synthetic utility of the 2-amino-4,5-dimethylthiophene precursor (derived from the title compound) in constructing various thieno[2,3-d]pyrimidine systems.

| Reagent(s) for Pyrimidine Ring Formation | Intermediate/Final Product Class | Significance of Product Class |

|---|---|---|

| Formamide (reflux) | 4,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Core structure for further functionalization |

| 1. Formamide 2. POCl₃ 3. Nucleophile (e.g., Morpholine) | 4-Substituted-5,6-dimethylthieno[2,3-d]pyrimidines | Investigated as PI3K inhibitors and anticancer agents. nih.gov |

| Benzoyl isothiocyanate | N-Benzoyl-N'-(4,5-dimethylthiophen-2-yl)thiourea | Precursor for substituted thienopyrimidine thiones |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), then aniline | N-Aryl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amines | Studied for antitumor activity. scielo.br |

These synthetic strategies highlight the importance of this compound and its derivatives as versatile building blocks in organic synthesis, enabling the creation of complex molecules and pharmacologically relevant heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization of N 4,5 Dimethylthiophen 2 Yl Acetamide Structures

Advanced Chromatographic Methods for Purity Assessment and SeparationNo specific publications detailing advanced chromatographic methods for this compound could be located.

Based on a thorough review of available scientific literature, there is no specific published data for the High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or elemental analysis of the compound N-(4,5-dimethylthiophen-2-yl)acetamide.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined in the prompt. Generating such an article would require access to experimental data that has not been made publicly available in the searched scientific databases and journals.

To fulfill the user's request, published research containing the specific analytical characterization data for this compound would be necessary. Information on related but structurally different compounds cannot be used as a substitute, as per the strict instructions to focus solely on the specified compound.

In Depth Investigations into Biological Activities of N 4,5 Dimethylthiophen 2 Yl Acetamide and Its Derivatives

Antineoplastic and Antitumor Research

Derivatives built upon the thiophene-acetamide framework have been the subject of extensive research for their potential as anticancer agents. These studies have explored their ability to inhibit the growth of cancer cells, induce programmed cell death, and interfere with critical cellular processes necessary for tumor progression.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis Mechanisms

A significant focus of research has been the cytotoxic effects of thiophene (B33073) derivatives on various cancer cell lines. Several studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.

For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their in vitro anticancer activities against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. nih.gov The mechanism of action was found to involve the induction of apoptosis through the activation of caspases 3, 8, and 9. nih.gov Similarly, certain 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide and 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide derivatives exhibited the highest percentage of apoptosis among tested compounds against A549 human lung adenocarcinoma cells. researchgate.net

Another study identified 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) as a potent derivative with broad-spectrum antitumor activity. Treatment of A549 cells with BU17 led to enhanced levels of caspase 3 and 9, confirming the induction of apoptosis. nih.gov Thiophene carboxamide derivatives have also shown potent activity against the Hep3B cancer cell line. mdpi.com The cytotoxic efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

Table 1: Cytotoxic Activity (IC50) of Thiophene-Acetamide Derivatives in Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) | A549 (Lung Adenocarcinoma) | 23.30 | researchgate.net |

| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon) | 7.1 | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 (Colon) | 10.5 | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4c) | HCT-116 (Colon) | 11.9 | nih.gov |

| Thiophene-Carboxamide (2b) | Hep3B (Hepatocellular Carcinoma) | 5.46 | mdpi.com |

| Thiophene-Carboxamide (2e) | Hep3B (Hepatocellular Carcinoma) | 12.58 | mdpi.com |

Interactions with Key Biological Targets in Cancer Progression (e.g., DNA Topoisomerase IIα)

The anticancer effects of these compounds are often rooted in their ability to interact with and inhibit key molecular targets that are crucial for cancer cell survival and proliferation. DNA topoisomerase IIα is one such critical enzyme involved in DNA replication, and its inhibition is a promising strategy for cancer therapy. nih.gov

Research has shown that certain altholactone (B132534) derivatives can inhibit the Topo IIα enzyme, leading to DNA double-strand breaks and the induction of apoptosis. nih.gov Other thiophene-bearing compounds have been found to act as antimitotic agents by binding to tubulin, which disrupts microtubule assembly and arrests the cell cycle. nih.govnih.gov This mechanism is similar to that of established anticancer drugs. nih.gov The table below summarizes the biological targets of various thiophene derivatives.

Table 2: Biological Targets of Thiophene-Acetamide Derivatives in Cancer

| Compound Class/Derivative | Biological Target | Effect | Source |

|---|---|---|---|

| Altholactone derivatives | DNA Topoisomerase IIα | Inhibition, DNA damage, Apoptosis | nih.gov |

| Thiophene-bearing drugs (e.g., Nocodazole) | Tubulin | Inhibition of microtubule assembly, Antimitotic effects | nih.gov |

| Thiazole-2-acetamide derivatives | Tubulin | Inhibition of polymerization | nih.gov |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides | JNK2 and JNK3 kinases | Inhibition | nih.gov |

Cell Cycle Modulation Studies in Cancer Cell Lines

Disruption of the cell cycle is a hallmark of cancer, and many effective anticancer agents function by inducing cell cycle arrest, which prevents cancer cells from dividing. nih.gov Thiophene-acetamide derivatives have demonstrated the ability to modulate the cell cycle in various cancer cell lines.

For example, treatment of HCT-116 colon cancer cells with 2-(thiophen-2-yl)-1H-indole derivatives resulted in a significant increase in the percentage of cells in the S and G2/M phases, indicating cell cycle arrest at these checkpoints. nih.gov This antimitotic effect, by preventing cells from entering mitosis, ultimately halts cell division and promotes cell death. nih.govnih.gov Similarly, a ferrocene (B1249389) derivative was found to induce cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma cells by downregulating cyclin D1/CDK4. mdpi.com The specific effects of these compounds on cell cycle phases are presented below.

Table 3: Effect of Thiophene Derivatives on Cell Cycle Phases in Cancer Cells

| Compound Derivative | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| 2-(thiophen-2-yl)-1H-indole derivatives (4g, 4c, 4a) | HCT-116 (Colon) | Arrest at S and G2/M phases | nih.gov |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Dose-dependent G2/M accumulation and cell cycle arrest | nih.gov |

| Ferrocene derivative (Compound 1) | Hepatocellular Carcinoma (HepG-2, etc.) | Arrest at G0/G1 phase | mdpi.com |

Antimicrobial Efficacy Studies

In addition to their anticancer properties, N-(4,5-dimethylthiophen-2-yl)acetamide and its derivatives have been investigated for their effectiveness against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative Bacterial Strains)

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Thiophene derivatives have emerged as a promising class of compounds with notable antibacterial activity.

Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was investigated for its antimicrobial activity using the microdilution method and showed promising results. nih.gov A series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were synthesized and screened for activity against extended-spectrum β-lactamase (ESBL) producing Escherichia coli, a significant drug-resistant pathogen. mdpi.comresearchgate.net Compounds 4a and 4c from this series showed the highest activity. mdpi.comresearchgate.net Furthermore, novel thiazole (B1198619) derivatives have demonstrated excellent activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). mdpi.com The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.

Table 4: Antibacterial Activity (MIC) of Thiophene Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | nih.gov |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | nih.gov |

| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) | nih.gov |

| Thiazole derivative (3j) | S. aureus | 2 | mdpi.com |

| Thiazole derivative (3j) | E. faecium | 2 | mdpi.com |

| Thiazole derivative (3j) | Linezolid-Resistant S. aureus | 1-2 | mdpi.com |

Antifungal Activity

Fungal infections represent a significant threat to human health, and the development of new antifungal agents is a priority. Thiophene-acetamide derivatives have also shown considerable promise in this area.

A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing excellent fungicidal activities against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. mdpi.comresearchgate.net Compounds 4a and 4f, in particular, exhibited higher activity than commercial fungicides like diflumetorim (B165605) and flumorph. mdpi.comresearchgate.net Other studies have reported on [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide (B32628) derivatives, which showed better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. hilarispublisher.com Similarly, 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov

Table 5: Antifungal Activity of Thiophene-Acetamide Derivatives

| Compound Derivative | Fungal Strain | Activity (EC50 or MIC) | Source |

|---|---|---|---|

| N-(thiophen-2-yl) nicotinamide (4a) | Pseudoperonospora cubensis | EC50 = 4.69 mg/L | mdpi.comresearchgate.net |

| N-(thiophen-2-yl) nicotinamide (4f) | Pseudoperonospora cubensis | EC50 = 1.96 mg/L | mdpi.comresearchgate.net |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide (5d) | Candida albicans | MIC = 0.224 mg/mL | hilarispublisher.com |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide (2b) | Aspergillus niger | MIC = 0.190 mg/mL | hilarispublisher.com |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) | Candida albicans | MIC = 0.03-0.5 µg/mL | nih.gov |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) | Cryptococcus neoformans | MIC = 0.25-2 µg/mL | nih.gov |

| Nicotinamide derivative (16g) | Candida albicans | MIC = 0.125-1 µg/mL | nih.gov |

Antiviral Activities (e.g., Influenza A Virus Polymerase Inhibition)

The influenza virus RNA-dependent RNA polymerase (RdRP) is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.gov This heterotrimeric complex consists of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA). nih.govnih.gov The proper assembly and interaction of these subunits are essential for the enzyme's function in transcribing and replicating the viral genome. researchgate.net

A promising antiviral strategy involves the development of small molecules that disrupt the protein-protein interactions (PPIs) necessary for the formation of the active RdRP complex. Specifically, the heterodimerization of the PA and PB1 subunits is a well-established target. unisi.it Small molecules have been designed to interfere with this interaction, thereby inhibiting polymerase activity and halting viral replication. nih.govunisi.it Mechanistic studies, including minireplicon assays and isothermal titration calorimetry, have confirmed that certain compounds can bind to the PA subunit and disrupt its interaction with PB1. nih.gov While specific data on this compound is not available, the general scaffold of heterocyclic amides is being actively explored for this purpose. Other antiviral mechanisms for related compounds include inhibiting early steps in the viral replication cycle, such as virus adsorption and penetration into the host cell. nih.gov

Structure Activity Relationship Sar Studies of N 4,5 Dimethylthiophen 2 Yl Acetamide Derivatives

Elucidation of Critical Pharmacophores for Biological Efficacy

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of N-(thiophen-2-yl)acetamide, several key pharmacophoric features have been identified as crucial for their biological efficacy. These insights are largely drawn from studies on analogous compounds where the thiophene (B33073) ring, the acetamide (B32628) linker, and various substituents are systematically evaluated.

The core structure, consisting of the 4,5-dimethylthiophen ring connected to an acetamide group, forms the fundamental scaffold. The thiophene ring, a sulfur-containing heterocycle, often serves as a crucial interaction point with biological targets. The acetamide linker (-NH-C=O-) is also vital, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) that can engage in critical interactions within a receptor's binding site.

Studies on related N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown that the combination of a thiophene ring and a nitrogen-containing heterocycle (like nicotinic acid) can lead to compounds with significant fungicidal activity. mdpi.com This suggests that the thiophene moiety is a key component of the pharmacophore responsible for this type of biological action. Furthermore, in other related acetamide structures, the amide bond's ability to form hydrogen bonds is a recurring feature in their interaction with biological targets. nih.gov The spatial arrangement and electronic properties of the thiophene ring and the acetamide group are therefore considered critical elements of the pharmacophore for this class of compounds.

Impact of Substituent Variations on Potency and Selectivity Profiles

The potency and selectivity of N-(4,5-dimethylthiophen-2-yl)acetamide derivatives can be significantly modulated by introducing or modifying substituents on both the thiophene ring and the acetamide group. Structure-activity relationship (SAR) studies on analogous series of compounds have provided a wealth of data on how different functional groups impact biological outcomes.

Variations on the thiophene ring, such as the introduction of cyano (-CN) or carbamoyl (B1232498) (-CONH2) groups, can alter the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity and selectivity. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, substitutions on the thiophene ring at positions 3 and 5 were explored. mdpi.com The presence of a cyano group at the 3-position and different carbamoyl groups at the 5-position led to a range of fungicidal activities against cucumber downy mildew. mdpi.com

The following table summarizes the impact of substituent variations on the fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives, which can provide insights into the potential effects of similar substitutions on this compound.

| Compound ID | Substituents on Thiophene Ring | Substituents on Nicotinamide Ring | EC50 (mg/L) against Cucumber Downy Mildew |

| 4a | 3-CN, 4-CH3, 5-COOCH3 | 5,6-dichloro | 4.69 |

| 4f | 3-CN, 4-CH3, 5-CONH-cyclopropyl | 5,6-dichloro | 1.96 |

| 4i | 3-CN, 4-CH3, 5-COOCH3 | 5,6-dichloro | >200 |

| 4p | 3-CN, 4-CH3, 5-CONH-cyclopropyl | 5,6-dichloro | >200 |

| 4q | 3-CN, 4-CH3, 5-CONH-phenyl | 5,6-dichloro | >200 |

Data sourced from studies on N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com

This data illustrates that even subtle changes, such as the nature of the ester or amide group at position 5 of the thiophene ring, can lead to dramatic differences in biological activity.

Principles of Rational Design for Optimized Bioactive Analogs

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the SAR and the structure of the biological target. nih.gov For this compound derivatives, several principles of rational design can be applied to optimize their bioactivity.

One key principle is scaffold hopping and substructure combination . This involves combining the core N-(thiophen-2-yl)acetamide scaffold with other known bioactive fragments. For example, by splicing the thiophene acetamide substructure with moieties from natural products or other active compounds, novel derivatives with potentially enhanced or new biological activities can be created. mdpi.com This approach has been successfully used in the design of fungicides. mdpi.com

Another important principle is the optimization of substituents based on established SAR. Once the critical pharmacophores are identified, medicinal chemists can systematically modify the substituents to fine-tune the compound's properties. This can involve altering the size, lipophilicity, and electronic character of the substituents to improve target binding and pharmacokinetic properties. For instance, if a particular region of the binding pocket is found to be hydrophobic, introducing lipophilic substituents on the corresponding part of the molecule can enhance binding affinity.

Computational modeling and in silico studies play a crucial role in modern rational design. nih.govnih.gov Techniques such as molecular docking can be used to predict how different analogs of this compound might bind to a specific protein target. This allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed analogs, helping to identify candidates with better drug-like characteristics. nih.gov

The design of novel bioactive molecules is a complex task that benefits from a multidisciplinary approach, integrating insights from computational chemistry, structural biology, and medicinal chemistry to guide the synthesis and evaluation of new and improved analogs. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for understanding how a ligand, such as a thiophene (B33073) acetamide (B32628) derivative, might interact with a biological target, typically a protein or enzyme. pnu.ac.ir

For thiophene-based compounds, docking studies have been successfully used to explore and predict their binding modes within the active sites of various enzymes. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. mdpi.com For instance, studies on various acetamide derivatives have used molecular docking to evaluate their potential as inhibitors for enzymes like monoamine oxidases (MAO-A and MAO-B), which are targets for neurodegenerative diseases. semanticscholar.org

In a typical molecular docking workflow for a compound like N-(4,5-dimethylthiophen-2-yl)acetamide, the three-dimensional structure of the molecule would be generated and optimized. This structure would then be placed into the binding site of a target protein of interest. An algorithm would then sample numerous possible conformations and orientations of the ligand within the binding site, calculating a scoring function for each to estimate the binding affinity. The results can reveal the most likely binding pose and provide a quantitative estimate of the binding energy, helping to prioritize compounds for further experimental testing. researchgate.netresearchgate.net

Table 1: Representative Molecular Docking Data for Acetamide/Thiophene Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| N-aryl acetamide | Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435 | -9.5 | semanticscholar.org |

| Thiazole (B1198619) Conjugate | Rho6 Protein | Not Specified | -8.1 | mdpi.com |

| Thieno[2,3-b]thiophene | E. coli Rhomboid Protease | Not Specified | -7.2 | mdpi.com |

| Oxomethacrylate/Acetamide | Human Topoisomerase α2 (TOP2A) | Not Specified | -29.8 | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are invaluable for understanding the intrinsic properties of a molecule like this compound, including its geometry, electronic distribution, and chemical reactivity. nih.govresearchgate.net

DFT can be used to determine various molecular properties and reactivity descriptors:

Optimized Molecular Geometry: Predicts the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons. It helps predict how a molecule will interact with other molecules, particularly in biological systems, by highlighting sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nih.gov

For example, DFT studies on various acetamide and thiophene derivatives have been performed to analyze their electronic properties and predict sites of reactivity. nih.govresearchgate.net Such calculations for this compound would provide fundamental insights into its stability, reactivity, and potential interaction mechanisms at a molecular level.

Table 2: Example of DFT-Calculated Parameters for an Acetamide Derivative

| Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| EHOMO | -0.245 | Electron-donating ability |

| ELUMO | -0.089 | Electron-accepting ability |

| Energy Gap (ΔE) | 0.156 | Chemical stability and reactivity |

| Electronegativity (χ) | 0.167 | Power to attract electrons |

| Global Hardness (η) | 0.078 | Resistance to change in electron distribution |

Note: The values presented are illustrative and based on general findings for related acetamide derivatives. nih.gov

In Silico Prediction and Analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential drug. nih.gov These predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the time and cost associated with experimental assays. mdpi.com

For a molecule like this compound, a range of ADME parameters can be predicted using various software tools and web servers. These predictions are typically based on the molecule's structure and physicochemical properties. Key ADME properties evaluated include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability are predicted. frontiersin.org

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body. frontiersin.org

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Potential toxicities, such as hepatotoxicity or carcinogenicity, can be flagged by computational models. jonuns.com

Many predictive models also assess a compound's compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. jonuns.com

Table 3: Illustrative In Silico ADME Predictions for a Thiophene Acetamide Analog

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | < 5 | Good balance of solubility and permeability |

| Hydrogen Bond Donors | ≤ 5 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | ≤ 10 | Favorable for membrane permeability |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity |

| CYP450 2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

Note: This table represents a typical output from ADME prediction software for a hypothetical compound and is for illustrative purposes. researchgate.netfrontiersin.org

Future Directions and Emerging Research Avenues for N 4,5 Dimethylthiophen 2 Yl Acetamide Research

Prospects for the Development of Novel Therapeutic Agents

The structural motif of N-(4,5-dimethylthiophen-2-yl)acetamide, which features a substituted thiophene (B33073) ring linked to an acetamide (B32628) group, is a common feature in a variety of biologically active compounds. This suggests that this compound could serve as a foundational structure for the development of new therapeutic agents. Thiazole (B1198619) derivatives, which share structural similarities with thiophenes, have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.com

Research into related compounds indicates several promising areas for therapeutic development:

Anticancer Agents : Compounds with similar structures have been investigated for their potential as anticancer drugs. smolecule.comevitachem.com For instance, certain N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have demonstrated cytotoxic activities against various human cancer cell lines, including those for breast, liver, colon, prostate, and cervix. researchgate.net The mechanism of action for some of these compounds involves inducing apoptosis and inhibiting metastasis and angiogenesis. researchgate.net Similarly, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have also been identified as potential anticancer agents. ijcce.ac.ir

Antimicrobial Properties : The thiophene core is a key component in many compounds with antimicrobial activity. smolecule.comnih.gov Studies on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide have shown significant activity against certain yeasts. nih.gov This suggests that this compound could be a starting point for developing new treatments for fungal or bacterial infections. smolecule.com

Anti-inflammatory Agents : The structural features of this compound are also found in molecules with anti-inflammatory potential. evitachem.com For example, a pyrazolone-thiadiazole hybrid molecule containing a tetrahydrobenzothiophen-acetamide moiety has been studied as a possible 5-lipoxygenase (5-LOX) inhibitor, a target for anti-inflammatory drugs. mdpi.com

| Potential Therapeutic Area | Rationale Based on Structurally Similar Compounds | Supporting Evidence Snippet Index |

|---|---|---|

| Oncology | Derivatives have shown cytotoxicity against various cancer cell lines (e.g., PC3, HepG2, Hela) and can induce apoptosis and inhibit metastasis. | researchgate.netijcce.ac.irresearchgate.net |

| Infectious Diseases | Related compounds exhibit antimicrobial and antifungal properties, particularly against yeasts like Candida glabrata and Candida krusei. | smolecule.comevitachem.comnih.gov |

| Inflammation | Structural analogs are being explored as potential inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). | evitachem.commdpi.com |

Unveiling Further Mechanisms of Action and Target Identification

A crucial area for future research is to determine the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. Understanding these mechanisms is key to optimizing their therapeutic potential and identifying specific molecular targets.

Potential mechanisms of action, inferred from related compounds, include:

Enzyme Inhibition : Many therapeutic agents function by inhibiting specific enzymes. The sulfonamide group, structurally related to the acetamide group, is known to interact with enzymes like carbonic anhydrase, which is implicated in diseases such as cancer. smolecule.comnih.gov Molecular docking studies have shown that compounds with a thiophene sulfonamide structure can effectively bind to carbonic anhydrase isoforms. smolecule.com It is plausible that this compound could also act as an enzyme inhibitor.

Protein and Nucleic Acid Interactions : The aromatic thiophene ring and the amide group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. smolecule.com These interactions are fundamental to how drugs bind to their targets. Research on related molecules has explored their binding affinity to proteins and nucleic acids to elucidate their mechanism of action. smolecule.comnih.gov

Modulation of Signaling Pathways : In cancer research, related thiophene derivatives have been shown to affect key signaling pathways. For example, some compounds up-regulate caspases-3 and -9 to induce apoptosis and inhibit the expression of metalloproteinases-2 and -9 (MMP-2 & MMP-9), which are involved in metastasis. researchgate.net They have also been found to inhibit HIF-1alpha and VEGF, key regulators of angiogenesis. researchgate.net

| Potential Molecular Target/Mechanism | Description | Supporting Evidence Snippet Index |

|---|---|---|

| Carbonic Anhydrase | An enzyme family involved in various physiological processes; inhibition is a therapeutic strategy for several diseases, including cancer. | smolecule.comnih.gov |

| Caspases (e.g., Caspase-3, Caspase-9) | A family of protease enzymes playing essential roles in programmed cell death (apoptosis). Upregulation can trigger cancer cell death. | researchgate.netijcce.ac.ir |

| Matrix Metalloproteinases (MMP-2, MMP-9) | Enzymes involved in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. Inhibition can prevent cancer spread. | researchgate.net |

| 5-Lipoxygenase (5-LOX) | A key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition is a target for anti-inflammatory therapies. | mdpi.com |

Innovation in Synthetic Strategy Development and Green Chemistry Approaches

The synthesis of this compound and its derivatives typically involves multi-step organic reactions. smolecule.comnih.gov A common method for creating the amide bond is through the reaction of an acyl chloride with an amine. nih.gov While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas for innovation include:

Process Optimization : For industrial-scale production, optimizing reaction conditions to improve yield and purity is essential. This could involve exploring different solvents, catalysts, and reaction temperatures. evitachem.com

Green Chemistry : There is a growing emphasis on developing "green" synthetic methods that reduce waste and use less hazardous substances. For the synthesis of acetamide derivatives, this could involve:

Using catalytic methods that reduce the need for stoichiometric reagents.

Employing more environmentally benign solvents.

Developing one-pot synthesis procedures to reduce the number of steps and purification processes. mdpi.com

Utilizing technologies like continuous flow reactors, which can enhance safety, improve yield, and allow for easier scaling. evitachem.com

Facile and Cost-Effective Protocols : The development of synthetic pathways that use simple, convenient transformations and inexpensive, commercially available reagents is a significant goal. mdpi.com This would make the production of these compounds more economically viable for research and potential commercialization.

Future synthetic work could also focus on creating libraries of this compound derivatives by modifying the substituents on the thiophene ring. This would allow for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with enhanced therapeutic properties.

Q & A

Q. What are the standard synthetic routes for N-(4,5-dimethylthiophen-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4,5-dimethylthiophen-2-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes:

- Temperature control : Reflux in solvents like ethanol or dichloromethane (40–80°C) to balance reaction rate and by-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while chloroform/acetone mixtures aid crystallization .

- Catalysts : Use of coupling agents (e.g., HATU) for efficient amide bond formation.

Purity is assessed via TLC (Rf comparison) and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for structural elucidation of N-(4,5-dimethylthiophen-2-yl)acetamide?

- Methodological Answer :

- NMR : ¹H NMR confirms acetamide integration (δ ~2.0 ppm for CH₃CO) and thiophene aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and methyl groups .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

- Mass Spectrometry : ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular weight and substituents .

Q. How can researchers design initial biological activity screenings for this compound?

- Methodological Answer :

- In vitro assays : Use MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity. IC₅₀ values are calculated with dose-response curves .

- Targeted studies : Molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GPCRs) using software like AutoDock Vina .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reaction products during synthesis?

- Methodological Answer :

- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or oxidation by-products like sulfoxides) .

- Isotopic labeling : Track reaction pathways using ¹³C-labeled acetyl groups to confirm bond formation .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or regioselectivity .

Q. How can kinetic and thermodynamic studies improve reaction scalability for N-(4,5-dimethylthiophen-2-yl)acetamide?

- Methodological Answer :

- Kinetic profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy to determine rate constants (k) under varying temperatures .

- Thermodynamic stability : DSC/TGA analyses assess thermal degradation thresholds (>150°C for industrial scale-up) .

- Solvent-free methods : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves energy efficiency .

Q. What advanced methodologies validate the compound’s stability and degradation pathways under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Analyze degradation products via UPLC-QTOF-MS .

- Metabolite profiling : Use hepatocyte microsomes to identify Phase I/II metabolites. LC-MS/MS tracks hydroxylation or glucuronidation .

Q. How do structural modifications (e.g., halogenation) impact the bioactivity and selectivity of N-(4,5-dimethylthiophen-2-yl)acetamide derivatives?

- Methodological Answer :

- SAR studies : Introduce substituents (e.g., Cl, F) at the thiophene ring via electrophilic substitution. Test modified compounds in enzyme inhibition assays (e.g., kinase panels) .

- Computational modeling : DFT calculations predict electronic effects (e.g., Hammett σ values) on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.